molecular formula C17H12Cl2N2O3 B14704022 3'-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone CAS No. 26866-77-3

3'-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone

Katalognummer: B14704022
CAS-Nummer: 26866-77-3
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: OLLGOQSVEFYUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone is a complex organic compound that features both quinoline and acetophenone moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-((5-chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxyacetophenone typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline and acetophenone rings can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated quinoline with the hydroxyacetophenone under basic conditions, possibly using a catalyst like palladium.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones.

    Reduction: Reduction reactions might target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

Biology

It might be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

Could be used in the development of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyacetophenone: A simpler analog without the quinoline moiety.

    Chloroquinoline derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

The presence of both quinoline and acetophenone moieties, along with specific chlorination and hydroxylation patterns, might confer unique biological activities or chemical reactivity compared to simpler analogs.

Eigenschaften

CAS-Nummer

26866-77-3

Molekularformel

C17H12Cl2N2O3

Molekulargewicht

363.2 g/mol

IUPAC-Name

2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-1-(3-chlorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C17H12Cl2N2O3/c18-10-4-1-3-9(7-10)15(22)17(24)21-13-8-12(19)11-5-2-6-20-14(11)16(13)23/h1-8,17,21,23-24H

InChI-Schlüssel

OLLGOQSVEFYUEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(NC2=CC(=C3C=CC=NC3=C2O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.